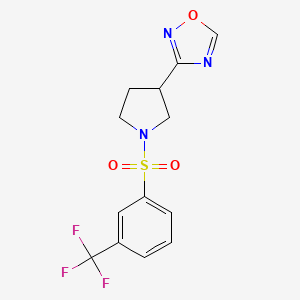
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethylphenyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . The trifluoromethyl group can increase the lipophilicity and metabolic stability of a compound .Applications De Recherche Scientifique
Medicinal Chemistry: Pyrrolidine Scaffold
The pyrrolidine ring, a core component of the compound, is a five-membered nitrogen heterocycle widely used in medicinal chemistry. It is valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . The trifluoromethyl group and sulfonyl moiety attached to the phenyl ring can significantly influence the biological activity of the compound, potentially leading to novel biologically active compounds.
Anticonvulsant Activity
Compounds with a phenylpiperazine moiety bearing a 3-trifluoromethyl group have shown promising results in anticonvulsant tests, such as the MES test. The structural features of “3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” suggest potential applications in the development of new anticonvulsant drugs .
Biological Activity Modulation
The steric factors and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which can be exploited to design new compounds with targeted biological activities .
Indole Derivative Synthesis
Indole derivatives possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound could serve as a precursor or intermediate in the synthesis of indole derivatives, leveraging its oxadiazole and pyrrolidine rings as pharmacophores .
Heterocyclic Compound Design
Heterocyclic compounds containing nitrogen, such as the oxadiazole ring present in this compound, are crucial in the development of clinically active drugs. The introduction of heteroatomic fragments like this can modify physicochemical parameters and optimize ADME/Tox results for drug candidates .
Plant Hormone Research
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares structural similarities with indole derivatives. The compound being analyzed could be used in the study of plant hormone pathways and the synthesis of related analogs .
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives are known to bind to multiple receptors, which could make them useful in drug development .
Mode of Action
The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s binding affinity to its target . The sulfonyl group might also play a role in the compound’s interaction with its targets .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are known to have diverse biological activities .
Pharmacokinetics
The ADME properties of a compound depend on various factors including its chemical structure, solubility, and stability. The presence of the pyrrolidine ring could potentially influence these properties .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIATYKMORVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)
![2-(3-methoxyphenyl)-N~1~-(1-{[3-(2-methylphenyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidyl)acetamide](/img/structure/B2948574.png)
![4-[Benzyl(methyl)amino]butan-1-ol](/img/structure/B2948575.png)
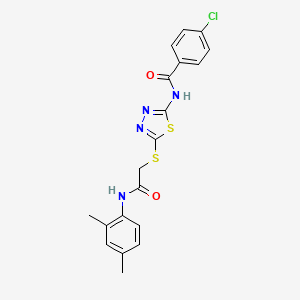

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2948580.png)
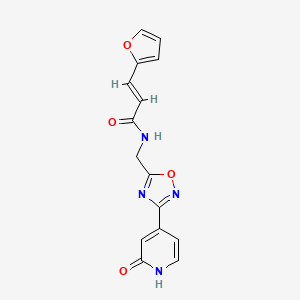
![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)

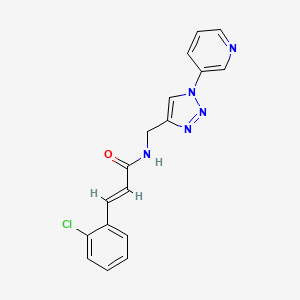
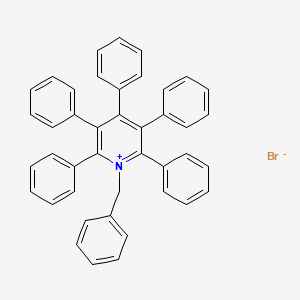
![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)
![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)